![molecular formula C11H13FO2 B13195670 [(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol is a chemical compound with the molecular formula C11H13FO2 It is a derivative of oxolane, featuring a fluorophenyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and ®-glycidol.
Reaction Conditions: The key step involves the reaction of 3-fluorobenzaldehyde with ®-glycidol under basic conditions to form the oxolane ring. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: 4-(3-Fluorophenyl)oxolan-2-carboxylic acid.
Reduction: 4-(3-Fluorophenyl)oxolan-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of [(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The oxolane ring and hydroxymethyl group contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol can be compared with other similar compounds, such as:
[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol: This compound has a fluorine atom at the para position of the phenyl ring, which may result in different reactivity and biological activity.
[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol: The fluorine atom is at the ortho position, which can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H13FO2 |
|---|---|
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
[(2R,4R)-4-(3-fluorophenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H13FO2/c12-10-3-1-2-8(4-10)9-5-11(6-13)14-7-9/h1-4,9,11,13H,5-7H2/t9-,11+/m0/s1 |
Clé InChI |
BLGNBNDQNOUKSD-GXSJLCMTSA-N |
SMILES isomérique |
C1[C@@H](CO[C@H]1CO)C2=CC(=CC=C2)F |
SMILES canonique |
C1C(COC1CO)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


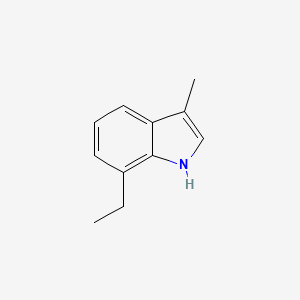
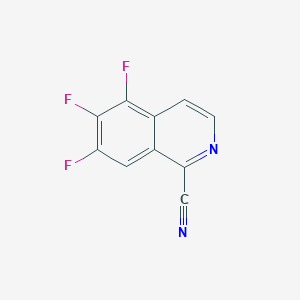
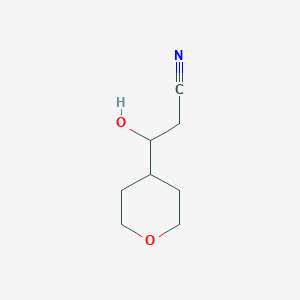
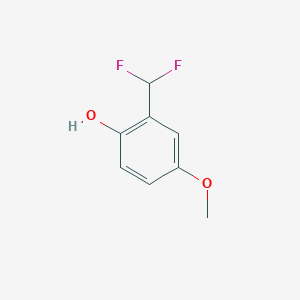
![Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13195610.png)
![N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine](/img/structure/B13195618.png)
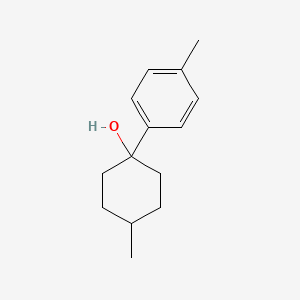
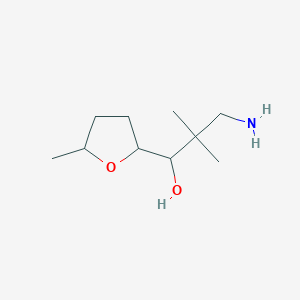
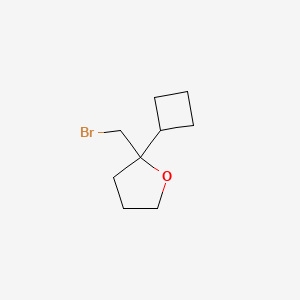
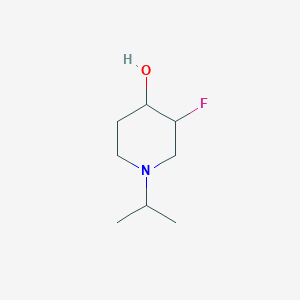
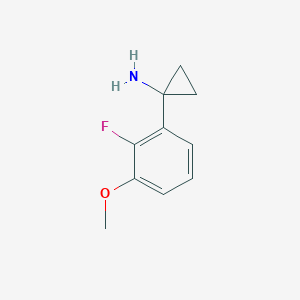
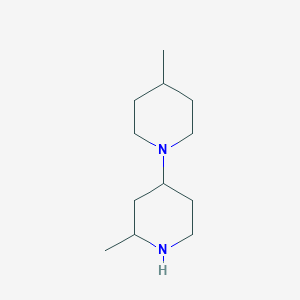
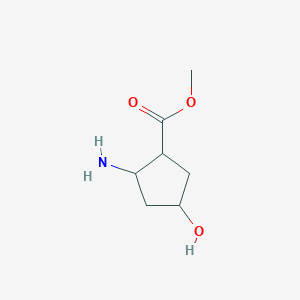
![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)
